molecular formula C8H7F3N2O2 B13749627 Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate

Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate

Cat. No.: B13749627
M. Wt: 220.15 g/mol
InChI Key: GBKNOSISOMOOSD-UHFFFAOYSA-N
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Description

Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate is an organic compound that features a pyrazine ring substituted with a trifluoromethyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate typically involves the reaction of 2-chloropyrazine with trifluoromethylating agents, followed by esterification. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group. The resulting intermediate is then reacted with methyl chloroacetate under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This can lead to the modulation of biological pathways and the exertion of desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate is unique due to the presence of both a trifluoromethyl group and an ester functional group on the pyrazine ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)2-5-3-13-6(4-12-5)8(9,10)11/h3-4H,2H2,1H3

InChI Key

GBKNOSISOMOOSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=C(C=N1)C(F)(F)F

Origin of Product

United States

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